molecular formula C23H29FN4OS B2892573 N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-76-3

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2892573
CAS No.: 476438-76-3
M. Wt: 428.57
InChI Key: WUSCCMWNGCVZTC-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a sulfanyl-linked 4-fluorophenylmethyl group at position 3. The triazole ring is further functionalized with a methyl bridge connected to an adamantane-1-carboxamide moiety. This structural architecture combines the hydrophobic adamantane group—known for enhancing membrane permeability and metabolic stability—with a fluorinated aromatic system, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCCMWNGCVZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with the preparation of 4-ethyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-amine (A ) via cyclization of ethyl carbazate with thiourea under basic conditions (KOH/EtOH, reflux, 8 h).

$$
\text{Ethyl carbazate} + \text{Thiourea} \xrightarrow{\text{KOH, EtOH}} \textbf{A} \quad (\text{Yield: 78\%})
$$

Sulfanyl Group Introduction

Compound A undergoes alkylation with (4-fluorophenyl)methyl bromide in anhydrous DMF at 60°C for 12 h to yield 4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol (B ):

$$
\textbf{A} + \text{(4-Fluorophenyl)methyl bromide} \xrightarrow{\text{DMF, 60°C}} \textbf{B} \quad (\text{Yield: 65\%})
$$

Mannich Reaction for Methylene Bridge Formation

Reaction Optimization

The methylene linker is introduced via Mannich reaction between B , formaldehyde, and 1-adamantanecarboxamide. Optimal conditions employ ethanol as solvent at reflux for 6 h:

Parameter Optimal Value Source
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 6 h
Molar Ratio (B:CH₂O:Adamantane carboxamide) 1:1.2:1

$$
\textbf{B} + \text{HCHO} + \text{Adamantane-1-carboxamide} \xrightarrow{\text{EtOH}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$

Alternative Synthetic Routes

Pre-functionalized Adamantane Approach

  • Adamantane-1-carbonyl chloride preparation :

    • 1-Adamantanecarboxylic acid treated with thionyl chloride (SOCl₂) at 70°C for 3 h.
    • Yield: 92%.
  • Coupling with triazole-methylamine :

    • React adamantane carbonyl chloride with 3-(aminomethyl)-4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole in dry THF using triethylamine as base.

$$
\text{Adamantane-COCl} + \text{Triazole-CH₂NH₂} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad (\text{Yield: 49\%})
$$

Spectroscopic Characterization Data

Critical analytical data for the target compound from analogous syntheses:

Technique Key Signals Source
¹H NMR (CDCl₃) δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃)
δ 4.32 (q, J=7.1 Hz, 2H, NCH₂CH₃)
δ 7.15-7.28 (m, 4H, Ar-F)
¹³C NMR δ 176.8 (C=O)
IR (KBr) 1654 cm⁻¹ (C=O stretch)

Challenges and Optimization Strategies

Byproduct Formation in Mannich Reaction

  • Issue : Competing formation of bis-Mannich adducts.
  • Solution : Use controlled stoichiometry (1:1.2:1 ratio) and gradual formaldehyde addition.

Low Coupling Efficiency

  • Issue : 49% yield in carboxamide formation.
  • Solution : Employ coupling agents (HOBt/EDCI) to increase efficiency to 68%.

Scale-up Considerations

Industrial production would require:

  • Continuous flow chemistry for Mannich reaction to improve heat transfer.
  • Microwave-assisted synthesis to reduce cyclocondensation time from 8 h to 45 min.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its unique structural features.

    Materials Science: The compound’s rigid adamantane core makes it a candidate for use in the development of novel polymers and materials with enhanced stability.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of adamantane-linked 1,2,4-triazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Adamantane-1,2,4-Triazole Derivatives

Compound Name / ID R1 (Triazole Position 4) R2 (Triazole Position 5) Adamantane Substituent Biological Activity (Reported) Source
Target Compound Ethyl (4-Fluorophenyl)methylsulfanyl Carboxamide (methyl-linked) Not explicitly reported N/A
N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide 2-Methoxyphenyl Benzylsulfanyl Carboxamide (methyl-linked) Under research (no specific data)
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione derivatives Methyl or Phenyl Alkylthio (C4-C10) Thione (direct linkage) Antihypoxic (ED50 10–25 mg/kg)
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine Methyl Dimethylaminoethylsulfanyl None (adamantane at position 5) Antibacterial, Antiviral (in vitro)
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide None (triazole substituent) 3-Nitro-1H-1,2,4-triazol-1-yl Carboxamide (direct linkage) Not explicitly reported

Key Observations:

Substituent Effects on Activity: The ethyl group at position 4 in the target compound may enhance lipophilicity compared to methyl or phenyl substituents in analogs . Adamantane-carboxamide linkage (vs. thione or direct triazole-adamantane bonds) may improve solubility and bioavailability, as seen in related compounds .

Biological Activity Trends: Alkylthio derivatives (e.g., C4-C10 chains) in exhibit antihypoxic activity, with efficacy comparable to Mexidol (ED50 100 mg/kg) at lower doses (10–25 mg/kg) . The dimethylaminoethylsulfanyl analog in shows antibacterial properties, likely due to the basic amino group enhancing cellular uptake .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data for Selected Analogs

Compound Molecular Weight logP<sup>*</sup> Solubility (Predicted) Crystallographic Stability
Target Compound ~481.5 4.2–4.8 Low (lipophilic) Not reported
BA70807 488.64 5.1 Low Not reported
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (C4-alkylthio) ~331.4 3.8–4.5 Moderate Stable (crystalline form)
N,N-Dimethylethanamine derivative 347.5 2.9 High Confirmed (X-ray structure)

<sup>*</sup>logP values estimated using fragment-based methods.

Key Observations:

  • Crystallographic stability in analogs (e.g., ) suggests that structural rigidity from adamantane and triazole moieties aids in solid-state packing, which may influence formulation .

Biological Activity

N-[(4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structure, which includes an adamantane core, a triazole ring, and a sulfanyl group, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C23H29FN4OS, with a molecular weight of 428.57 g/mol. The adamantane structure provides stability, while the triazole and sulfanyl groups enhance its reactivity and potential interactions within biological systems.

Molecular Structure

ComponentDescription
Core StructureAdamantane
Functional GroupsTriazole ring, sulfanyl group
Substituents4-Fluorophenyl
Molecular Weight428.57 g/mol

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant inhibition against various bacterial and fungal strains. The presence of the sulfanyl group is believed to enhance these effects by facilitating interactions with microbial enzymes .

Anticancer Potential

Research indicates that this compound may possess chemopreventive properties. Studies involving similar triazole derivatives have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The specific inhibitory effects on cancer-related enzymes could make this compound a candidate for further development in cancer therapy.

Enzyme Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Initial findings suggest that it may bind effectively to enzymes involved in disease pathways, potentially leading to therapeutic effects or side effects that require further investigation through pharmacological studies.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various triazole derivatives against Mycobacterium tuberculosis and other pathogens. While this compound was not directly tested, related compounds showed significant antibacterial activity comparable to standard treatments like rifampicin .

Study 2: Anticancer Efficacy

In vitro studies on structurally similar compounds indicated significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). For example, a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells . This suggests that this compound could exhibit similar or enhanced efficacy.

Q & A

Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and adamantane-carboxamide coupling. Key steps include:

  • Triazole ring construction : Cyclization of thiosemicarbazide precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Sulfanyl group functionalization : Use of 4-fluorobenzyl mercaptan in DMF with EDC/HOBt coupling agents .
  • Adamantane coupling : Amide bond formation via carbodiimide-mediated reactions . Optimization requires precise control of temperature, solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., HATU for efficiency). Purity is validated via HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and adamantane substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 454.2 vs. calculated 454.3) .
  • HPLC : Reverse-phase C18 columns with UV detection ensure purity (>95%) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

The compound is lipophilic, with limited aqueous solubility but high solubility in DMSO or DMF. Stability tests (TGA/DSC) indicate decomposition >200°C, making it suitable for ambient-temperature biological assays .

Advanced Research Questions

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